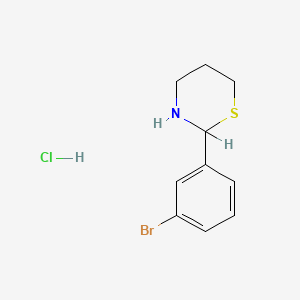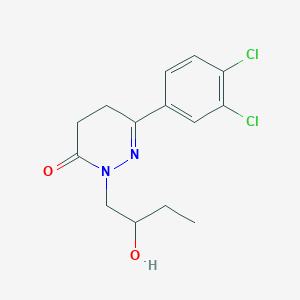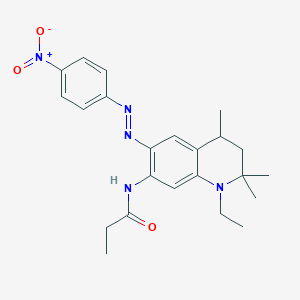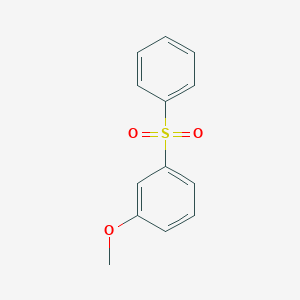
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by its unique structure, which includes an aminophenyl group and a phenyl group attached to a pyrazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one typically involves the reaction of 3-aminophenylhydrazine with chalcones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoline ring. Common solvents used in this reaction include ethanol, methanol, and acetic acid. The reaction is usually carried out at temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(4-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one: Similar structure with an aminophenyl group at the 4-position.
3-(3-Aminophenylamino)-1-(4-methylphenyl)-2-pyrazolin-5-one: Contains a methyl-substituted phenyl group.
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-thione: Features a thione group instead of a ketone.
Uniqueness
3-(3-Aminophenylamino)-1-phenyl-2-pyrazolin-5-one is unique due to its specific substitution pattern and the presence of both aminophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
94906-63-5 |
|---|---|
分子式 |
C15H14N4O |
分子量 |
266.30 g/mol |
IUPAC 名称 |
5-(3-aminophenyl)imino-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H14N4O/c16-11-5-4-6-12(9-11)17-14-10-15(20)19(18-14)13-7-2-1-3-8-13/h1-9H,10,16H2,(H,17,18) |
InChI 键 |
YGCYLYRGUCMWMI-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NC2=CC=CC(=C2)N)NN(C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)





![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)







